molecular formula C17H21NO2 B1609228 Tropanyl trans-cinnamate CAS No. 35721-92-7

Tropanyl trans-cinnamate

Cat. No. B1609228
CAS RN: 35721-92-7
M. Wt: 271.35 g/mol
InChI Key: KXRXYBFOJWGYEH-WJDWOHSUSA-N
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Description

Tropanyl trans-cinnamate is a compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 . It is a powder in physical form . The compound is also known by the synonym (2E)-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenylprop-2-enoic acid .


Molecular Structure Analysis

The Tropanyl trans-cinnamate molecule contains a total of 43 bonds. There are 22 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

Tropanyl trans-cinnamate is a powder with a molecular formula of C17H21NO2 and a molecular weight of 271.36 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Antioxidant and Health Improvement in Aquaculture

A study by Yılmaz et al. (2019) investigated the impact of dietary trans-cinnamic acid (TrCin) on rainbow trout, focusing on antioxidant status, digestive enzyme activity, blood biochemistry, and liver antioxidant gene expression. The findings suggest that a diet supplemented with 0.50 g/kg TrCin significantly enhanced serum superoxide dismutase (SOD) levels and liver antioxidant gene expression, indicating its potential to improve antioxidant enzymes levels and overall health status in fish (Yılmaz et al., 2019).

Engineering Microbial Biosynthesis for Alkaloid Production

Srinivasan and Smolke (2019) demonstrated the engineering of yeast (Saccharomyces cerevisiae) for de novo production of tropane alkaloids (TAs), including tropine and cinnamoyltropine, from basic carbon and nitrogen sources. This engineered yeast platform highlights the potential for industrial fermentation of medicinal TAs and synthesis of TA derivatives with enhanced bioactivities (Srinivasan & Smolke, 2019).

Photodynamics and Isomerization Studies

Krokidi et al. (2020) explored the photodynamics of methyl cinnamate (MC), focusing on its trans-cis isomerization in both gas-phase and cyclohexane solution environments. This research sheds light on the molecular mechanisms underlying isomerization processes, which are crucial for understanding the behavior of cinnamate derivatives under various conditions (Krokidi et al., 2020).

Trans-Cinnamic Acid in Biotechnology and Fermentation

Bang et al. (2018) developed an Escherichia coli platform for enhanced production of trans-cinnamic acid via metabolic engineering, achieving high production titers in bioreactor fermentations. This advancement demonstrates the potential for large-scale production of trans-cinnamic acid, which has applications in cosmetics, antibacterial compounds, anti-cancer agents, and flavoring agents (Bang et al., 2018).

Anticancer Potential and Mechanisms

Research on cinnamic acid derivatives, including those related to tropanyl trans-cinnamate, has identified their significant anticancer potentials. A comprehensive review by De, Baltas, and Bedos-Belval (2011) emphasizes the synthesis, biological evaluation, and potential use of cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, showcasing their underutilized medicinal properties (De, Baltas, & Bedos-Belval, 2011).

Safety And Hazards

According to the Material Safety Data Sheet, Tropanyl trans-cinnamate should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

properties

IUPAC Name

(E)-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18-14-7-8-15(18)10-13(9-14)16(11-17(19)20)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3,(H,19,20)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRXYBFOJWGYEH-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C(=CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1CC(C2)/C(=C\C(=O)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropanyl trans-cinnamate

CAS RN

35721-92-7
Record name Tropan-3alpha-yl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035721927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y TAKEUCHI, K KOGA, T SHIOIRI… - Chemical and …, 1971 - jstage.jst.go.jp
… 3a-Tropanyl trans-cinnamate (XI) was prepared by reacting tropine With trans-cinnamoyl chloride according to a procedure similar to IV. Acetyl lit-torine (XII) and acetyl atropine were …
Number of citations: 16 www.jstage.jst.go.jp
PPJ Mulder, M de Nijs, M Castellari… - EFSA Supporting …, 2016 - Wiley Online Library
A total of 1709 samples of plant-derived food products, mainly produced in Europe, were analysed for tropane alkaloids (TAs). The samples, of which 27.4% came from organic …
Number of citations: 82 efsa.onlinelibrary.wiley.com

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